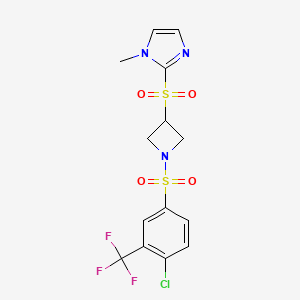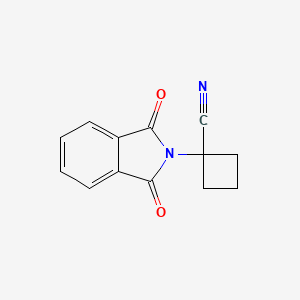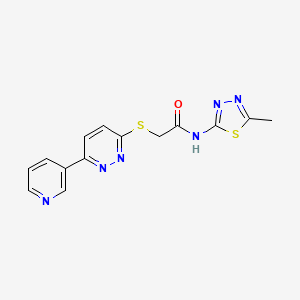
2-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C14H13ClF3N3O4S2 and its molecular weight is 443.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The chemical compound under discussion has structural similarities to compounds that have been explored for their chemical reactivity and synthetic applications. For instance, imidazole-1-sulfonyl azide hydrochloride has been highlighted for its efficacy as a diazotransfer reagent, capable of converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent's ability to be prepared on a large scale from inexpensive materials, alongside its shelf-stability and crystalline nature, underscores its utility in synthesis applications (Goddard-Borger & Stick, 2007). Additionally, the direct methylation or trifluoroethylation of imidazole derivatives using specific imides highlights a methodology for creating a variety of room temperature ionic liquids (RTILs), illustrating the versatility of imidazole compounds in synthesis (Zhang, Martin, & Desmarteau, 2003).
Antibacterial Potential
Research into monocyclic β-lactams containing azetidine-2-ones, a structure related to the compound , has shown antibacterial potential. Synthesized compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, offering insights into the structure-activity relationship and highlighting the compound's relevance in medicinal chemistry (Parvez, Jyotsna, Youssoufi, & Hadda, 2010).
Heterocyclic Compound Synthesis
The synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, from secondary amines using a novel sulfonyl azide transfer agent, exemplifies the role of similar compounds in the creation of heterocyclic derivatives. These derivatives serve as progenitors of reactive intermediates, showcasing their significance in organic synthesis and potential applications in creating a variety of bioactive molecules (Culhane & Fokin, 2011).
Anti-inflammatory and Analgesic Activities
Compounds structurally related to the one have been investigated for their anti-inflammatory and analgesic properties. For example, azetidinones have been synthesized and evaluated, showing potent activities in comparison to established NSAIDs, indicating their therapeutic potential in addressing inflammation and pain (Sharpe et al., 1985).
properties
IUPAC Name |
2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O4S2/c1-20-5-4-19-13(20)26(22,23)10-7-21(8-10)27(24,25)9-2-3-12(15)11(6-9)14(16,17)18/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHOSIYIIJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)

![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)
![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)
![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)



